Irosustat - 288628-05-7

Irosustat

Catalog Number: EVT-271938
CAS Number: 288628-05-7
Molecular Formula: C14H15NO5S
Molecular Weight: 309.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Irosustat, also known as STX64, 667 Coumate, and BN83495, is a synthetic, tricyclic coumarin-based sulfamate classified as a first-generation, irreversible steroid sulfatase (STS) inhibitor. [, , , , , ] This compound is a crucial tool in scientific research, particularly in the fields of endocrinology, oncology, and chemical biology. Irosustat's primary function in research is to investigate the role of STS in various physiological and pathological processes. [, , , , , ] This includes exploring the potential of STS as a therapeutic target for hormone-dependent diseases such as breast cancer, endometrial cancer, and prostate cancer. [, , , , , , , , , , , , ]

Future Directions
  • Optimizing Clinical Application in Cancer Treatment: Further clinical trials are needed to determine the optimal dosage, efficacy, and safety profile of Irosustat for various hormone-dependent cancers. [, , , , , , , , , , , , ] This includes investigating its use as a monotherapy and in combination with other therapies. [, , , , , , , , , , , , ]
  • Developing Next-Generation STS Inhibitors: Research efforts are focused on designing and synthesizing novel STS inhibitors with improved potency, selectivity, and pharmacological properties. [, , , ] This includes exploring different chemical scaffolds and optimizing the pharmacophore features of existing inhibitors. [, , , ]
  • Investigating Applications Beyond Cancer: Given its role in steroid hormone regulation, Irosustat holds potential for treating other conditions beyond cancer, including endometriosis, polycystic ovary syndrome, and acne. [, ]
  • Understanding the Role of STS in Other Physiological Processes: Irosustat can serve as a valuable tool for dissecting the role of STS in various physiological processes, such as bone metabolism, inflammation, and neuroprotection. []
  • Exploring Targeted Delivery Systems: Developing targeted drug delivery systems for Irosustat, such as nanoparticles, could enhance its efficacy and reduce side effects by delivering the drug specifically to tumor cells. []

667-Coumarin

Compound Description: 667-Coumarin is the sulfamoyl-free derivative of Irosustat, formed by desulfamoylation in aqueous solution. [, ] It is also a metabolite of Irosustat, generated through both degradation and enzymatic hydrolysis, possibly catalyzed by microsomal steroid sulfatase. [, ] 667-Coumarin and its monohydroxylated metabolites undergo phase II metabolism, forming glucuronide and sulfate conjugates. [, ] Furthermore, 667-Coumarin exhibits competitive inhibition of CYP1A2 (Ki = 0.77 μM) and CYP2C19 (Ki = 5.8 μM) in human liver microsomes. [, ]

Estrone 3-O-Sulfamate

Compound Description: Estrone 3-O-sulfamate was one of the first irreversible active-site-directed inhibitors of steroid sulfatase. [] It served as a starting point for developing steroidal and non-steroidal drugs, including Irosustat, for various therapeutic applications in oncology and women's health. []

STX140

Compound Description: STX140 is a steroidal derivative and a multi-targeting agent designed for hormone-independent tumors. [] It functions by disrupting microtubules and exhibits anti-cancer activity. [, ]

4-Methylcoumarin-7-O-sulfamate (Compound 3)

Compound Description: 4-Methylcoumarin-7-O-sulfamate (compound 3) is a bicyclic coumarin template that serves as a core structure for developing potent steroid sulfatase inhibitors. [] It exhibits moderate STS inhibitory activity.

3-Hexyl-4-methylcoumarin-7-O-sulfamate (Compound 29)

Compound Description: This compound is a potent steroid sulfatase inhibitor derived from the 4-methylcoumarin-7-O-sulfamate template, modified at the 3-position with a hexyl group. [] It exhibits an IC50 of 0.68 nM in MCF-7 cells and 8 nM in placental microsomes. []

3-Benzyl-4-methylcoumarin-7-O-sulfamate (Compound 41)

Compound Description: Another potent steroid sulfatase inhibitor derived from the same template as compound 29, but with a benzyl group at the 3-position. [] It displays an IC50 of 1 nM in MCF-7 cells and 32 nM in placental microsomes. []

Classification
  • Type: Irreversible steroid sulfatase inhibitor
  • Chemical Class: Aryl sulfamate ester
  • Development: Sterix Ltd and Ipsen
  • Primary Indications: Hormone-sensitive cancers (breast cancer, prostate cancer, endometrial cancer)
Synthesis Analysis

The synthesis of Irosustat involves several key steps, primarily focusing on the formation of a tricyclic coumarin-based sulfamate. The process typically includes:

  1. Formation of Tricyclic Coumarins:
    • The initial step involves cyclization reactions using resorcinol and cyclic β-keto esters under acidic conditions (Pechmann conditions) to yield tricyclic coumarins.
    • For example, treating cycloalkyl ketones with diethyl carbonate in the presence of sodium hydride leads to the formation of cyclic β-keto esters.
  2. Sulfamoylation:
    • The tricyclic coumarin is then sulfamoylated to introduce the sulfamate group, which is crucial for its inhibitory activity against steroid sulfatase.
  3. Purification and Characterization:
    • The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity levels are achieved before biological testing.

The yield of these reactions can vary significantly depending on the specific conditions employed, often ranging from 14% to 33% due to potential ring strain in certain cycloalkenes .

Molecular Structure Analysis

Irosustat possesses a complex molecular structure characterized by a tricyclic framework. Its molecular formula is C14H15NO5SC_{14}H_{15}NO_5S, with a molar mass of approximately 309.34 g/mol. The compound's structure can be represented as follows:

  • IUPAC Name: 4-(N-(sulfamoyl)-2-hydroxyphenyl)-2-methylphenol
  • Key Features:
    • A tricyclic core that contributes to its biological activity.
    • A sulfamate group that is essential for inhibiting steroid sulfatase.

The three-dimensional structure allows for effective interaction with the active site of steroid sulfatase, which is critical for its mechanism of action .

Chemical Reactions Analysis

Irosustat primarily undergoes metabolic transformations rather than classical chemical reactions due to its role as a drug. Key reactions include:

  1. Desulfamoylation:
    • In aqueous solutions, Irosustat can undergo desulfamoylation to yield 667-coumarin, a metabolite that retains some biological activity.
  2. Metabolism:
    • In vitro studies have shown that Irosustat is extensively metabolized by cytochrome P450 enzymes (CYP2C8, CYP2C9, CYP3A4/5) in liver microsomes from various species, including humans.
    • The major metabolites identified include monohydroxylated forms and glucuronide/sulfate conjugates .
Mechanism of Action

Irosustat exerts its therapeutic effects by inhibiting steroid sulfatase, an enzyme responsible for converting inactive steroid sulfates into their active forms. This inhibition leads to:

  • Decreased Levels of Active Hormones: By blocking the conversion of dehydroepiandrosterone sulfate and estrone sulfate into dehydroepiandrosterone and estrone respectively.
  • Endocrine Suppression: Clinical studies have demonstrated significant reductions in serum levels of various hormones such as estradiol and testosterone after administration .

This mechanism is particularly beneficial in hormone-sensitive cancers where estrogen and androgen levels drive tumor growth.

Physical and Chemical Properties Analysis

Irosustat exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like DMSO but poorly soluble in water.
  • Stability: While it degrades quickly in plasma ex vivo, it remains stable in vivo due to binding with carbonic anhydrase II within red blood cells.
  • Elimination Half-life: Approximately 24 hours .

These properties influence its pharmacokinetics and therapeutic efficacy.

Applications

The primary application of Irosustat lies in oncology as a treatment for hormone-dependent cancers. Its clinical applications include:

  1. Breast Cancer Treatment: Evaluated in combination with aromatase inhibitors to enhance therapeutic outcomes.
  2. Prostate Cancer Management: Explored as a treatment option for castration-resistant prostate cancer.
  3. Research Tool: Used in studies investigating steroid metabolism and hormone regulation due to its specific action on steroid sulfatase .

Ongoing clinical trials continue to assess its efficacy and safety profile across various cancer types.

Introduction to Steroid Sulfatase (STS) Inhibitors in Endocrine Therapy

Steroid sulfatase (STS) is a pivotal enzyme in steroid metabolism, catalyzing the hydrolysis of sulfated steroid precursors into their biologically active forms. This hydrolysis is essential for generating estrogens (e.g., estrone [E1] and estradiol [E2]) and androgens (e.g., dehydroepiandrosterone [DHEA] and androstenediol [Adiol]) from circulating steroid sulfates like estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) [1] [3] [10]. Unlike aromatase, which is tissue-specific, STS is ubiquitously expressed, enabling localized hormone production in peripheral tissues—a critical pathway in postmenopausal women where ovarian hormone synthesis has ceased [2] [8]. The discovery that STS activity is elevated in hormone-dependent pathologies, particularly cancers, established it as a therapeutic target for endocrine therapy. Inhibitors like Irosustat (STX64) were designed to disrupt this pathway, offering a novel mechanism to suppress tumor growth by depriving cancer cells of active steroids [1] [7].

Role of STS in Hormone-Dependent Pathologies

STS dysregulation is a hallmark of several hormone-driven diseases. In oncology, STS overexpression in malignant tissues correlates with aggressive tumor biology and poor clinical outcomes:

  • Breast Cancer: STS mRNA and activity are 5–10 times higher in malignant breast tissue than in normal tissue. Elevated STS expression is an independent prognostic factor for reduced relapse-free survival, with high activity linked to increased intratumoral E2 concentrations (up to 40× higher than serum levels in postmenopausal patients) [1] [4] [8].
  • Endometrial and Prostate Cancers: STS facilitates local estrogen production in endometrial tumors and androgen synthesis in prostate cancer. In endometrial tissues, STS activity supports endometriosis progression by increasing bioactive estrogens [2] [4].
  • Non-Oncological Conditions: STS activity contributes to endometriosis by promoting estrogen-mediated inflammation and to androgenetic alopecia via scalp DHEA conversion [3] [4].

Table 1: Key Steroid Substrates of STS and Their Biological Roles

Steroid SulfateActive ProductBiological Significance
Estrone sulfate (E1S)Estrone (E1)Converted to estradiol (E2); fuels ER+ tumor growth
DHEA sulfate (DHEAS)DHEAPrecursor to androgens/estrogens; promotes tumor proliferation
Androstenediol sulfateAndrostenediol (Adiol)Binds ER/AR; stimulates breast/prostate cancer growth

Rationale for Targeting STS in Oncology and Women’s Health

The rationale for STS inhibition rests on biochemical and clinical evidence:

  • Biochemical Superiority: STS activity in breast tumors exceeds aromatase activity by 50–500 fold, making it a dominant pathway for intratumoral estrogen synthesis [1] [7]. Inhibition reduces serum E1, E2, DHEA, and Adiol by 70–99% while increasing inert precursors (E1S, DHEAS) [1] [9].
  • Overcoming Resistance: Hormone-dependent tumors adapt to aromatase inhibitors (AIs) by upregulating STS expression. Dual targeting of STS and aromatase may circumvent this resistance [2] [8].
  • Tissue-Selective Effects: Unlike systemic estrogen suppression by AIs (which causes bone loss), STS inhibitors may allow baseline estrogen levels in non-target tissues, potentially mitigating osteoporosis risk [4] [9].

Clinical proof-of-concept emerged from Irosustat trials, where 5–20 mg/day doses suppressed STS activity by >95% in tumors and blood lymphocytes, with correlated reductions in serum estrogens and androgens [1] [7] [9].

Historical Evolution of STS Inhibitor Development

STS inhibitor design has evolved through three generations, driven by pharmacophore optimization and safety concerns:

  • Steroidal Sulfamates (1990s):
  • EMATE (Estrone-3-O-sulfamate): The first potent STS inhibitor (IC50 = 0.2 nM). Despite near-complete enzyme inhibition, its estrogenic activity (due to the steroidal scaffold) precluded clinical use [3] [7] [9].
  • E2MATE (Estradiol-3-O-sulfamate): Repurposed for endometriosis due to tissue-selective antiestrogenic effects. Phase II trials showed 91% endometrial STS inhibition without systemic estrogen suppression [9].
  • Nonsteroidal Sulfamates (2000s):
  • Irosustat (STX64): The first clinical STS inhibitor (2006). This tricyclic coumarin sulfamate irreversibly inhibits STS by sulfamoylating its catalytic formylglycine residue. It lacks estrogenicity and sequesters in red blood cells (bound to carbonic anhydrase II), prolonging its half-life [5] [7] [9].
  • Synthesis: Synthesized via Pechmann condensation of methyl 2-oxocycloheptane carboxylate with resorcinol, followed by sulfamoylation [9].
  • Second-Generation & Dual Agents (2010–Present):
  • STX213 and STX681: Derivatives with improved pharmacokinetics. STX213 showed superior in vivo efficacy in breast cancer models [3] [10].
  • Dual Aromatase-Sulfatase Inhibitors (DASIs): Single molecules (e.g., benzopyran-4-one derivatives) inhibiting both enzymes. These overcome cross-talk between pathways and resistances [5] [7].
  • Reversible Inhibitors: Non-sulfamate compounds (e.g., boronic acids, lanostane triterpenes) avoiding sulfamoylation-related side effects. IC50 values range from 10–16 µM for natural triterpenes like piptolinic acid D [6] [8].

Table 2: Evolution of Key STS Inhibitors in Clinical Development

CompoundClassKey FeaturesClinical Status
EMATESteroidal sulfamateIrreversible; estrogenicPreclinical (abandoned)
Irosustat (STX64)Nonsteroidal sulfamateOrally active; nonestrogenic; RBC-sequesteredPhase II (breast, endometrial, prostate cancer)
STX213Nonsteroidal sulfamateImproved metabolic stabilityPreclinical
DASI hybridsDual-targetingConcurrent aromatase/STS inhibitionPreclinical

Concluding Remarks

Irosustat exemplifies the translation of enzyme-targeted design into clinical oncology. Its development underscores the importance of STS as a node in hormone metabolism and highlights future directions—multitarget agents and tissue-selective inhibition. Ongoing trials in combinatorial regimens (e.g., with AIs) may establish STS inhibition as a cornerstone of endocrine therapy [7] [9].

Properties

CAS Number

288628-05-7

Product Name

Irosustat

IUPAC Name

(6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl) sulfamate

Molecular Formula

C14H15NO5S

Molecular Weight

309.34 g/mol

InChI

InChI=1S/C14H15NO5S/c15-21(17,18)20-9-6-7-11-10-4-2-1-3-5-12(10)14(16)19-13(11)8-9/h6-8H,1-5H2,(H2,15,17,18)

InChI Key

DSLPMJSGSBLWRE-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)OS(=O)(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta-(c)(1)benzopyran-3-O-sulfamate
667 coumate
BN83495
irosustat
STX64 compound

Canonical SMILES

C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)OS(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.